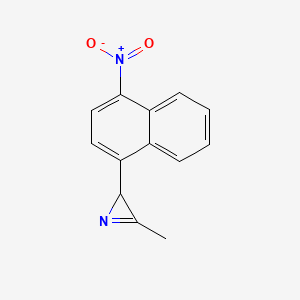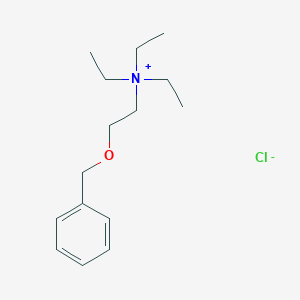
2-(Benzyloxy)-N,N,N-triethylethan-1-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyloxy)-N,N,N-triethylethan-1-aminium chloride is an organic compound that belongs to the class of quaternary ammonium salts. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and industrial processes. The presence of the benzyloxy group and the triethylammonium moiety in its structure imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-N,N,N-triethylethan-1-aminium chloride typically involves the alkylation of a suitable amine precursor with a benzyloxy-containing alkyl halide. One common method involves the reaction of triethylamine with 2-(benzyloxy)ethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzyloxy)-N,N,N-triethylethan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium cyanide (NaCN).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted ammonium salts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Benzyloxy)-N,N,N-triethylethan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane transport processes due to its quaternary ammonium structure.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the production of surfactants and detergents.
Mecanismo De Acción
The mechanism of action of 2-(Benzyloxy)-N,N,N-triethylethan-1-aminium chloride involves its interaction with biological membranes and enzymes. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the compound can inhibit enzyme activity by binding to active sites or altering enzyme conformation.
Comparación Con Compuestos Similares
Similar Compounds
Benzyltrimethylammonium chloride: Similar structure but with a trimethylammonium group instead of triethylammonium.
Tetrabutylammonium chloride: Contains a tetrabutylammonium group instead of the benzyloxy group.
Cetyltrimethylammonium bromide: A long-chain quaternary ammonium compound used as a surfactant.
Uniqueness
2-(Benzyloxy)-N,N,N-triethylethan-1-aminium chloride is unique due to the presence of both the benzyloxy group and the triethylammonium moiety, which confer distinct chemical reactivity and biological activity. This combination makes it particularly useful in specialized applications such as phase-transfer catalysis and antimicrobial research.
Propiedades
Número CAS |
654651-74-8 |
|---|---|
Fórmula molecular |
C15H26ClNO |
Peso molecular |
271.82 g/mol |
Nombre IUPAC |
triethyl(2-phenylmethoxyethyl)azanium;chloride |
InChI |
InChI=1S/C15H26NO.ClH/c1-4-16(5-2,6-3)12-13-17-14-15-10-8-7-9-11-15;/h7-11H,4-6,12-14H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
LGADFSCHNIIEDJ-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](CC)(CC)CCOCC1=CC=CC=C1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![([1,2'-Binaphthalen]-1'-yl)(naphthalen-1-yl)methanone](/img/structure/B12529674.png)
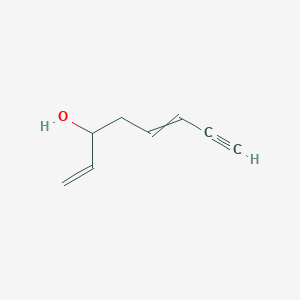
![Benzamide, 3-[5-[[(3,5-dihydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12529685.png)
![[6-(Benzyloxy)hex-2-en-1-yl]benzene](/img/structure/B12529692.png)
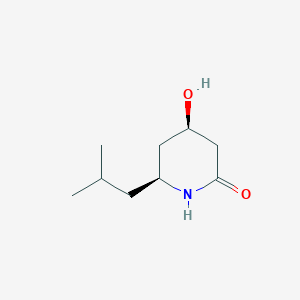
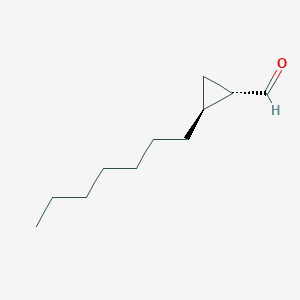
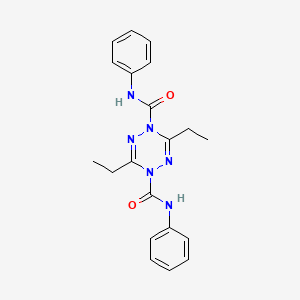
![4-Pyrimidineacetonitrile,a-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-,(aZ)-](/img/structure/B12529722.png)

![(1Z)-N~1~-[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]ethanebis(imidoyl) dichloride](/img/structure/B12529731.png)
![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-histidine](/img/structure/B12529732.png)
![2-[2-(2-Fluorophenoxy)phenyl]-5-(methylsulfanyl)-1,3,4-oxadiazole](/img/structure/B12529736.png)
